Clocinizine hydrochloride
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Overview
Description
Clocinizine hydrochloride is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. It is primarily used for its antihistaminic properties, which help alleviate symptoms of allergies such as itching, sneezing, and runny nose. This compound is marketed in some regions in combination with other agents for enhanced therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clocinizine hydrochloride involves several key steps. The process begins with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This keto compound is reduced using sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. This intermediate is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this compound undergoes a reaction with piperazine in the presence of potassium carbonate and phase transfer catalyst in tetrahydrofuran under reflux conditions to produce clocinizine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Clocinizine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The initial step involves the reduction of (4-chlorophenyl)(phenyl)methanone to (4-chlorophenyl)(phenyl)methanol using sodium borohydride.
Substitution: The conversion of (4-chlorophenyl)(phenyl)methanol to 1-chloro-4-[chloro(phenyl)methyl]benzene involves a substitution reaction with hydrochloric acid.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with piperazine to form clocinizine
Common Reagents and Conditions:
- Sodium borohydride in methanol for reduction.
- Hydrochloric acid and calcium chloride for substitution.
- Piperazine, potassium carbonate, phase transfer catalyst, and tetrahydrofuran for nucleophilic substitution .
Major Products Formed:
- (4-Chlorophenyl)(phenyl)methanol
- 1-Chloro-4-[chloro(phenyl)methyl]benzene
- This compound
Scientific Research Applications
Clocinizine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antihistamines and their synthetic pathways.
Biology: Research on this compound helps understand the interaction of antihistamines with histamine receptors.
Medicine: It is studied for its efficacy in treating allergic reactions and its potential side effects.
Industry: this compound is used in the formulation of various pharmaceutical products aimed at treating allergies
Mechanism of Action
Clocinizine hydrochloride is compared with other first-generation antihistamines such as chlorcyclizine and diphenhydramine. While all these compounds share similar antihistaminic properties, this compound is unique in its specific chemical structure, which may influence its pharmacokinetic profile and side effect profile .
Comparison with Similar Compounds
- Chlorcyclizine
- Diphenhydramine
- Hydroxyzine
Properties
CAS No. |
39245-23-3 |
---|---|
Molecular Formula |
C26H29Cl3N2 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;; |
InChI Key |
YFQRGPYJACKPRU-WRQJSNHTSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
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